Methyl 6-o-tosyl-alpha-d-glucopyranoside
Overview
Description
Methyl 6-o-tosyl-alpha-d-glucopyranoside is a chemical compound with the molecular formula C14H20O8S and a molecular weight of 348.37 g/mol . It is a derivative of a-D-glucopyranoside, where the hydroxyl group at the 6th position is substituted with a tosyl group (4-methylbenzenesulfonyl). This compound is often used as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-o-tosyl-alpha-d-glucopyranoside can be synthesized through the tosylation of methyl a-D-glucopyranoside. The reaction typically involves the use of tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-o-tosyl-alpha-d-glucopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to remove the tosyl group, yielding the original glucopyranoside.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of new glucopyranoside derivatives.
Reduction: Regeneration of methyl a-D-glucopyranoside.
Oxidation: Formation of sulfonic acids or other oxidized products.
Scientific Research Applications
Methyl 6-o-tosyl-alpha-d-glucopyranoside is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of carbohydrate metabolism and enzyme interactions.
Industry: In the production of anti-EGFR antibody-drug conjugates and BCMA antigen binding proteins.
Mechanism of Action
The mechanism of action of Methyl 6-o-tosyl-alpha-d-glucopyranoside involves its role as an intermediate in various biochemical pathways. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. This property is exploited in the synthesis of complex molecules, where the tosyl group is replaced by other functional groups .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-O-cinnamoyl-a-D-glucopyranoside: A derivative with a cinnamoyl group instead of a tosyl group, known for its antioxidant and anti-inflammatory properties.
Methyl 6-O-galloyl-β-D-glucopyranoside: A compound with a galloyl group, used in various biochemical studies.
Methyl a-D-glucopyranoside: The parent compound without any substitution at the 6th position.
Uniqueness
Methyl 6-o-tosyl-alpha-d-glucopyranoside is unique due to its tosyl group, which makes it a versatile intermediate in organic synthesis. The tosyl group is a good leaving group, allowing for various substitution reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8S/c1-8-3-5-9(6-4-8)23(18,19)21-7-10-11(15)12(16)13(17)14(20-2)22-10/h3-6,10-17H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMMVDKCWRGJEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305312 | |
Record name | Methyl 6-O-(4-methylbenzene-1-sulfonyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6619-09-6 | |
Record name | NSC170172 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-O-(4-methylbenzene-1-sulfonyl)hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70305312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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